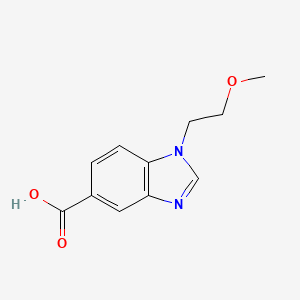

![molecular formula C7H7NS B3121492 4,5-Dihydrothieno[2,3-c]pyridine CAS No. 28783-50-8](/img/structure/B3121492.png)

4,5-Dihydrothieno[2,3-c]pyridine

Descripción general

Descripción

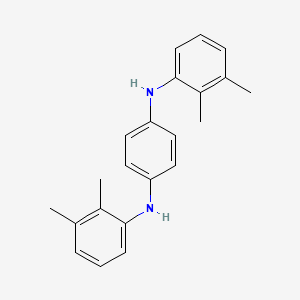

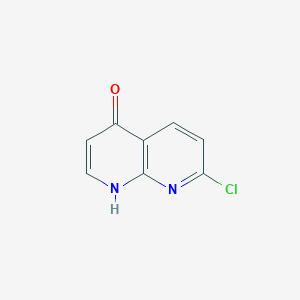

4,5-Dihydrothieno[2,3-c]pyridine is a chemical compound that is part of a larger family of compounds known as thienopyridines . It is a bicyclic heteroaromatic compound, which means it contains two rings, one of which includes a sulfur atom . This compound is often used as a building block in medicinal chemistry due to its structural variety and ability to form stable complexes .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the condensation between malononitrile and methyl 4-oxopiperidine-1-carboxylate in ethanol as solvent . Another method involves the reductive cyclization of (±)- 2- [ (1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno [2,3- b ]pyridine-5-carboxylic acid .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can be used to synthesize new antitubulin agents that inhibit cancer cell growth . It can also be used to synthesize Schiff base ligands, which are known for their significant biological properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can vary depending on the specific derivative. For example, tert-Butyl this compound-6(7H)-carboxylate is a solid at room temperature and should be stored in a dark place, sealed in dry conditions .Aplicaciones Científicas De Investigación

Crystallography and Molecular Structure

The compound 2‐Ethoxycarbonyl‐5‐methoxycarbonyl‐6‐methyl‐4‐phenyl‐4,7‐dihydrothieno[2,3‐b]pyridine, a derivative of dihydrothieno[2,3-c]pyridine, shows interesting molecular properties. Its planar dihydrothieno[2,3-b]pyridine moiety and the orientation angle of the phenyl ring demonstrate its significance in crystallography and molecular structure studies (Rodríguez et al., 1998).

Chemical Synthesis

In the field of chemical synthesis, thieno[2,3-b]pyridine derivatives have been prepared and characterized for their structures. One such derivative, 2,3-dihydrothieno[2,3-b]pyridines, demonstrates the importance of dihydrothieno[2,3-c]pyridine in synthesizing complex chemical compounds. This synthesis involves reactions under specific conditions, indicating the compound's utility in the development of new synthetic pathways (Suárez et al., 1997).

Novel Reaction Mechanisms

Research has also explored novel reaction mechanisms involving dihydrothieno[2,3-c]pyridine derivatives. For instance, the study of Lawesson's reagent-initiated domino reactions in synthesizing thieno[3,2-c]pyridinones shows the compound's relevance in understanding and developing new organic reactions (Huang et al., 2012).

Stereoselective Synthesis

The compound's role in stereoselective synthesis is another important application. For example, intramolecular Diels-Alder reactions of 1,2,4-triazines leading to the synthesis of 3-alkylpyridines via reductive desulfurization of thieno[2,3-b]pyridines demonstrate its use in creating specific stereoisomers, which is crucial in the development of enantiomerically pure compounds (Papadopoulou & Taylor, 2021).

Pharmaceutical Research

In pharmaceutical research, certain derivatives of dihydrothieno[2,3-c]pyridine, like 5-Substituted 7-amino-4,5-tetrahydrothieno[2,3-c]pyridines, have been identified as potent inhibitors of inducible and neuronal nitric oxide synthase. This highlights its potential in developing new pharmaceuticals for diseases where nitric oxide synthase plays a role (Beaton et al., 2001).

Safety and Hazards

The safety and hazards associated with 4,5-Dihydrothieno[2,3-c]pyridine derivatives also depend on the specific derivative. For example, tert-Butyl this compound-6(7H)-carboxylate has been classified as a GHS07 substance, indicating that it can cause harm if swallowed, inhaled, or in contact with skin .

Propiedades

IUPAC Name |

4,5-dihydrothieno[2,3-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NS/c1-3-8-5-7-6(1)2-4-9-7/h2,4-5H,1,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHYKABEGLZUQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=CC2=C1C=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

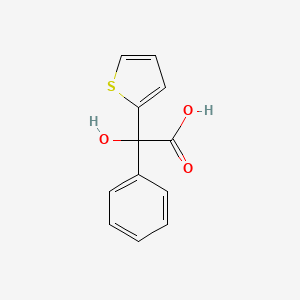

![4-Chlorofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B3121429.png)

![N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B3121480.png)